2-(Cyclopropylmethoxy)-5-propylbenzaldehyde
Overview
Description
2-(Cyclopropylmethoxy)-5-propylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclopropylmethoxy group at the second position and a propyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable leaving group on the benzaldehyde derivative.
Introduction of Propyl Group: The propyl group can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-propylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(Cyclopropylmethoxy)-5-propylbenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-5-propylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-propylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-propylbenzaldehyde involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The exact molecular pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the propyl group, which may affect its reactivity and biological activity.
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Contains a phenol group instead of an aldehyde, leading to different chemical properties and applications.
Uniqueness
2-(Cyclopropylmethoxy)-5-propylbenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and propyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-propylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-11-6-7-14(13(8-11)9-15)16-10-12-4-5-12/h6-9,12H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJDAGQTDJXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2CC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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